molecular formula C27H22N2O5S2 B5776079 N,N'-bis(2-methylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

N,N'-bis(2-methylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No. B5776079
M. Wt: 518.6 g/mol
InChI Key: TYAVKFKUMHAMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(2-methylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide, commonly known as Bissulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly polar and water-soluble compound that is commonly used in biochemical and physiological experiments due to its unique properties. In

Scientific Research Applications

Bissulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a critical role in many physiological processes. Bissulfonamide has also been shown to have potential applications in cancer research, as it can inhibit the growth of certain cancer cells. Additionally, Bissulfonamide has been used in the development of new drugs and therapies for a variety of diseases.

Mechanism of Action

Bissulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in many physiological processes. Carbonic anhydrase is responsible for catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, Bissulfonamide can disrupt this process and prevent the formation of bicarbonate and protons. This disruption can have a variety of effects on physiological processes, depending on the specific context.
Biochemical and Physiological Effects
Bissulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to have potential applications in the treatment of diseases such as glaucoma and epilepsy. Additionally, Bissulfonamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Bissulfonamide has a number of advantages as a tool for scientific research. It is highly polar and water-soluble, which makes it easy to work with in laboratory settings. Additionally, it has been extensively studied and characterized, which makes it a reliable tool for a variety of experiments. However, there are also limitations to the use of Bissulfonamide in laboratory experiments. For example, it can be difficult to work with in certain contexts, and its effects can be highly dependent on the specific experimental conditions.

Future Directions

There are a number of potential future directions for the study of Bissulfonamide. One potential direction is the development of new drugs and therapies based on its unique properties. Additionally, further research is needed to better understand the mechanism of action of Bissulfonamide, as well as its potential applications in a variety of contexts. Finally, there is potential for the development of new synthesis methods for Bissulfonamide, which could make it more accessible and widely available for scientific research.

Synthesis Methods

Bissulfonamide can be synthesized through a multistep process involving the reaction of 9,9-dimethylfluorene-2,7-dicarboxylic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 2-aminotoluene to produce the desired Bissulfonamide compound. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.

properties

IUPAC Name

2-N,7-N-bis(2-methylphenyl)-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5S2/c1-17-7-3-5-9-25(17)28-35(31,32)19-11-13-21-22-14-12-20(16-24(22)27(30)23(21)15-19)36(33,34)29-26-10-6-4-8-18(26)2/h3-16,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAVKFKUMHAMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-o-tolylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.